molecular formula C26H20FN5O B11322526 (2E)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-fluorophenyl)prop-2-enamide

(2E)-N-(5,7-diphenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-fluorophenyl)prop-2-enamide

Cat. No.: B11322526
M. Wt: 437.5 g/mol
InChI Key: RBDULFMVGAQDCJ-DTQAZKPQSA-N
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Description

(2E)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of phenyl and fluorophenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in chloroform for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which (2E)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-N-{5,7-DIPHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-(4-FLUOROPHENYL)PROP-2-ENAMIDE apart is its unique triazolopyrimidine core, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C26H20FN5O

Molecular Weight

437.5 g/mol

IUPAC Name

(E)-N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C26H20FN5O/c27-21-14-11-18(12-15-21)13-16-24(33)29-25-30-26-28-22(19-7-3-1-4-8-19)17-23(32(26)31-25)20-9-5-2-6-10-20/h1-17,23H,(H2,28,29,30,31,33)/b16-13+

InChI Key

RBDULFMVGAQDCJ-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)/C=C/C4=CC=C(C=C4)F)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C=CC4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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